

# Spectroscopic Profile of 5-Bromopentan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromopentan-1-ol

Cat. No.: B046803

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Bromopentan-1-ol** (CAS No: 34626-51-2), a versatile bifunctional building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate key structural features and analytical workflows.

## Spectroscopic Data Summary

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **5-Bromopentan-1-ol**. This data is essential for the structural confirmation and purity assessment of the compound.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of 5-Bromopentan-1-ol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	H-1 (-CH <sub>2</sub> OH)
~3.40	Triplet	2H	H-5 (-CH <sub>2</sub> Br)
~1.88	Quintet	2H	H-4
~1.57	Quintet	2H	H-2
~1.45	Sextet	2H	H-3
Variable (broad)	Singlet	1H	-OH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data of 5-Bromopentan-1-ol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~62.5	C-1 (-CH <sub>2</sub> OH)
~33.8	C-5 (-CH <sub>2</sub> Br)
~32.4	C-2
~32.2	C-4
~24.8	C-3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

**Table 3: Infrared (IR) Absorption Data for 5-Bromopentan-1-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch
~2940	Strong	C-H stretch (asymmetric)
~2860	Strong	C-H stretch (symmetric)
~1450	Medium	C-H bend (scissoring)
~1050	Strong	C-O stretch
~645	Medium	C-Br stretch

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of **5-Bromopentan-1-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **5-Bromopentan-1-ol** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. A standard pulse-acquire sequence is used with the following typical parameters:

- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: 10-15 ppm

<sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Typical parameters include:

- Pulse Angle: 30-45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (due to the low natural abundance of <sup>13</sup>C)
- Spectral Width: 200-240 ppm

## Infrared (IR) Spectroscopy

Sample Preparation: As **5-Bromopentan-1-ol** is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

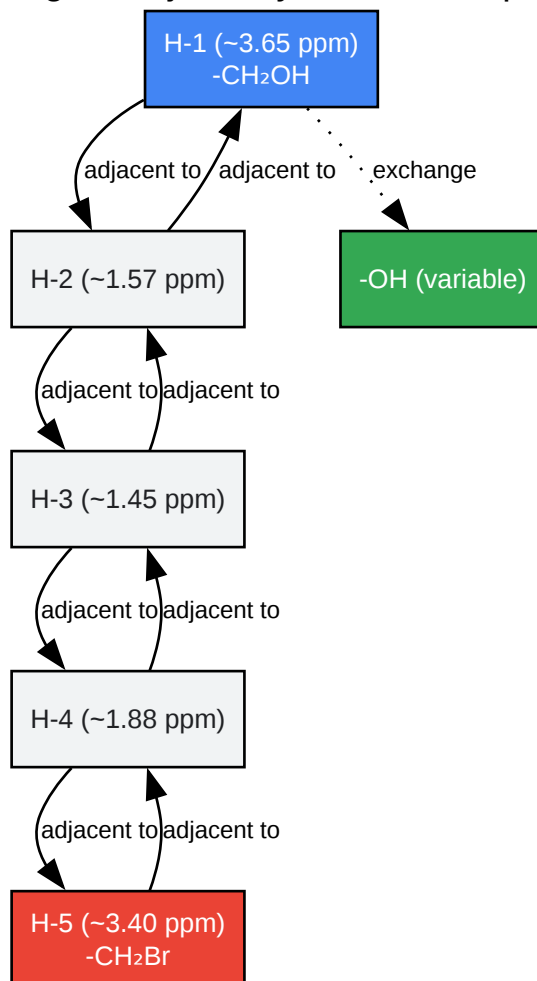
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Visualizations

### <sup>1</sup>H NMR Signal Adjacency Diagram

The following diagram illustrates the neighboring proton environments that give rise to the observed splitting patterns in the <sup>1</sup>H NMR spectrum of **5-Bromopentan-1-ol**.

### $^1\text{H}$ NMR Signal Adjacency for 5-Bromopentan-1-ol



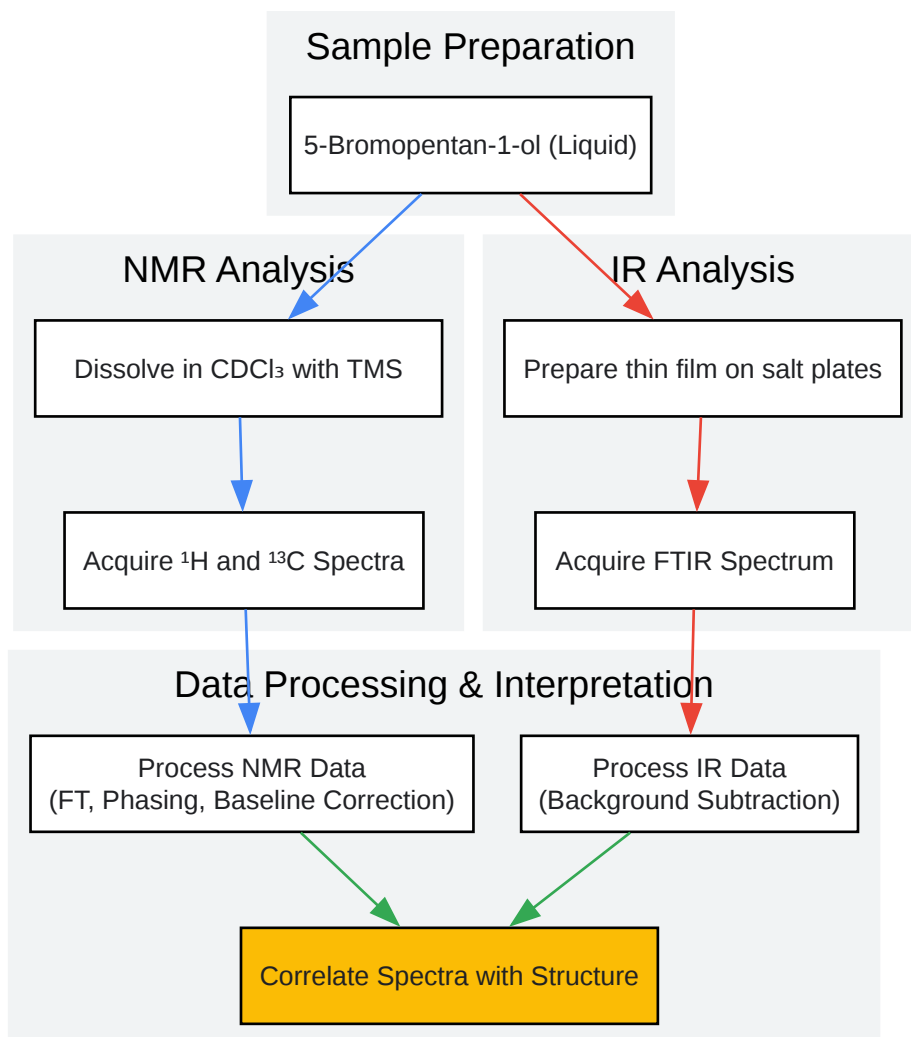
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Caption: Adjacency of proton environments in **5-Bromopentan-1-ol**.

## Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic compound like **5-Bromopentan-1-ol**.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis of **5-Bromopentan-1-ol**.

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